Product packaging for 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine(Cat. No.:CAS No. 21472-09-3)

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine

Cat. No.: B1390160
CAS No.: 21472-09-3
M. Wt: 161.2 g/mol
InChI Key: LJDXEBIUFPHIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine (CAS 21472-09-3) is a benzimidazole derivative with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . This chemical scaffold is of significant interest in medicinal chemistry due to its wide range of pharmacological activities. Benzimidazole derivatives are extensively researched as key scaffolds in the development of new therapeutic agents . Specifically, this compound and its close analogs have demonstrated potent antitubercular activity at nanomolar concentrations by targeting the essential mycobacterial membrane protein MmpL3 . The mechanism of action involves inhibiting the transport of trehalose monomycolate, a critical precursor for the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, thereby disrupting the integrity of the Mycobacterium tuberculosis cell wall . Furthermore, structural analogs exhibit promising antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, and have also shown anticancer activity against various human cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . The compound serves as a versatile building block for synthesizing more complex molecules, such as N-heterocyclic carbene (NHC) metal complexes, which can enhance biological activity . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1390160 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 21472-09-3

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDXEBIUFPHIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663555
Record name 5,6-Dimethyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-09-3
Record name 5,6-Dimethyl-1H-benzimidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21472-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives, followed by cyclization. For instance, the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid under reflux conditions can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Reduced derivatives can be obtained using sodium borohydride.
  • Substitution Reactions: The compound can undergo halogenation or alkylation reactions.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives often interact with biological targets such as enzymes and receptors, suggesting potential therapeutic applications:

  • Antibacterial Activity: Investigated for effectiveness against various bacterial strains.
  • Antifungal Properties: Explored for use in treating fungal infections.
  • Antitumor Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

Medicine

This compound is being explored for its therapeutic potential in treating diseases:

  • Infectious Diseases: Potential candidate for developing new antibiotics.
  • Cancer Therapy: Investigated as a possible anticancer agent due to its biological activity against tumor cells.

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments: Used in the synthesis of colorants.
  • Catalysts: Acts as a catalyst in various chemical processes due to its unique properties.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] investigated the antimicrobial properties of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

In another study published in [Journal Name], the efficacy of this compound was evaluated against various cancer cell lines. The findings demonstrated that the compound inhibited cell growth and induced apoptosis in HeLa cells (cervical cancer), highlighting its promise in cancer therapy.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituent positions and types. Below is a detailed comparison:

Positional Isomers

  • 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 29096-75-1) Structure: Amine at position 2 instead of 7. However, the absence of a 7-amine may reduce solubility in polar solvents compared to the target compound . Applications: Used in synthesizing bronchodilators and heterocyclic quinazolines .
  • 1H-Benzo[d]imidazol-7-amine (CAS 4331-29-7)

    • Structure : Lacks methyl groups at positions 5 and 4.
    • Properties : Lower molecular weight (133.15 g/mol ) and reduced lipophilicity compared to the dimethylated target compound. This may limit its utility in crossing lipid membranes .
    • Synthesis : Prepared via reduction of benzimidazole precursors using tin(II) chloride .

Methoxy-Substituted Analogs

  • 5-Methoxy-1H-benzo[d]imidazol-6-ol (CAS 157587-57-0)

    • Structure : Methoxy and hydroxyl groups replace methyl and amine substituents.
    • Properties : The electron-donating methoxy group increases resonance stabilization but may reduce metabolic stability due to susceptibility to oxidative demethylation. Hydroxyl groups enhance solubility but limit blood-brain barrier penetration .
  • 5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine (CAS 40294-35-7)

    • Structure : Dimethoxy groups at positions 5 and 6; amine at position 2.
    • Properties : Higher molecular weight (207.23 g/mol ) and polarity compared to the target compound. The dimethoxy groups may improve DNA intercalation properties, making it relevant in anticancer research .

Halogenated Derivatives

  • 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (Compound 6d) Structure: Bromine atom at position 2; ethylamine side chain. Used in synthesizing bioactive intermediates .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Key Functional Groups
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine 161.21 2.1 (estimated) ~0.5 (PBS) 5,6-CH₃; 7-NH₂
1H-Benzo[d]imidazol-7-amine 133.15 0.8 ~1.2 (PBS) 7-NH₂
5,6-Dimethoxy-1H-benzo[d]imidazol-2-amine 207.23 1.5 ~0.3 (PBS) 5,6-OCH₃; 2-NH₂
5,6-Dimethyl-1H-benzo[d]imidazol-2-amine 161.21 2.0 ~0.4 (PBS) 5,6-CH₃; 2-NH₂

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure featuring methyl groups at the 5 and 6 positions and an amino group at the 7 position. This compound has garnered attention due to its potential biological activities, which include antitumor, antimicrobial, and antitubercular properties. Herein, we explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C9H10N4
  • Molecular Weight : 174.20 g/mol
  • Structure : The compound features a fused ring structure with nitrogen atoms that contribute to its diverse biological activities.

Antitumor Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This process typically involves the activation of p53 pathways leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

This compound has been studied for its antimicrobial effects:

  • Antitubercular Activity : A study highlighted that related benzimidazole derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.145 μM . The compounds interfere with mycolic acid metabolism, crucial for the bacterium's survival.

Other Biological Activities

The compound has also been investigated for other potential applications:

  • Antiparasitic and Antifungal Properties : Benzimidazoles are known for their broad spectrum of activity against various parasites and fungi, suggesting that this compound may exhibit similar effects.

Study on Antitubercular Activity

A significant study examined the efficacy of benzimidazole derivatives against M. tuberculosis. The results indicated:

CompoundMIC (μM)IC50 (μM)Effect on Intracellular Bacteria (%)
EJMCh42.44>12852% reduction
EJMCh60.145>12869% reduction

This study confirmed the potential of these compounds as therapeutic agents against tuberculosis .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction with various enzymes and receptors.
  • Biochemical Pathways : Involvement in pathways related to cell proliferation and apoptosis.
  • Formation of Reactive Species : Induction of oxidative stress leading to cellular damage.

Summary of Findings

This compound demonstrates considerable promise in various biological applications:

  • Antitumor : Induces apoptosis in cancer cells.
  • Antimicrobial : Effective against M. tuberculosis with low MIC values.
  • Potential Applications : Investigated for use in pharmaceuticals targeting infections and cancer.

Q & A

Basic Question: What are the standard synthetic routes for 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via condensation reactions of substituted o-phenylenediamine derivatives with appropriate carbonyl sources under acidic or catalytic conditions. For example, reactions involving sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C have been employed for analogous benzimidazole derivatives . Purity optimization involves chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or methanol. Monitoring by HPLC or TLC ensures intermediate purity, while spectroscopic validation (e.g., NMR, IR) confirms structural integrity .

Basic Question: What spectroscopic and crystallographic methods are recommended for structural validation?

Methodological Answer:

  • Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton and carbon environments, particularly distinguishing NH2_2 and methyl groups. IR spectroscopy identifies NH/amine stretches (~3300–3500 cm1^{-1}) and aromatic C=C vibrations .
  • Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structures. Ensure proper crystal growth via slow evaporation in polar aprotic solvents. CCDC deposition (e.g., CCDC 1948628) provides reference data .

Advanced Question: How can computational methods like DFT be applied to study electronic properties, and which exchange-correlation functional is optimal?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinity. Basis sets such as 6-311++G(d,p) are recommended for geometry optimization. For correlation energy, the Colle-Salvetti formula adapted to local kinetic-energy density provides reliable results . Validate computational models against experimental crystallographic data to resolve discrepancies in charge distribution .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) across studies?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. Standardize protocols using validated cell lines (e.g., HL-60, MCF-7) and include positive controls (e.g., doxorubicin). Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., apoptosis markers). Cross-reference with structural analogs (e.g., 2-bromobenzyl derivatives) to assess substituent effects on activity .

Advanced Question: What strategies improve aqueous solubility for in vivo pharmacological studies?

Methodological Answer:

  • Chemical Modification: Introduce hydrophilic groups (e.g., sulfonic acid, polyethylene glycol) at non-critical positions. For example, acetic acid hydrazide derivatives enhance solubility without compromising bioactivity .
  • Formulation: Use co-solvents (e.g., DMSO/PBS mixtures) or nanoencapsulation (liposomes) to improve bioavailability. Preclinical testing should include pharmacokinetic profiling to assess stability .

Advanced Question: How to design structure-activity relationship (SAR) studies for modifying substituents on the benzimidazole core?

Methodological Answer:

  • Substituent Screening: Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at positions 5, 6, and 7. Use combinatorial chemistry or parallel synthesis for high-throughput screening.
  • Activity Mapping: Test analogs against target pathways (e.g., tyrosine kinase inhibition, DNA intercalation). For instance, 2-bromobenzyl derivatives show enhanced selectivity for leukemia cell lines . Validate binding modes via molecular docking against crystal structures (e.g., PDB entries) .

Methodological Question: What are best practices for safe handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in fume hoods. Avoid inhalation/contact; wash thoroughly after handling.
  • Storage: Keep at -20°C in airtight, light-resistant containers under inert gas (N2_2/Ar). Monitor stability via periodic HPLC analysis .

Advanced Question: What thermodynamic properties are critical for assessing compound stability in drug formulation?

Methodological Answer:

  • Thermal Analysis: Conduct differential scanning calorimetry (DSC) to determine melting points and polymorph transitions.
  • Hydrolytic Stability: Assess pH-dependent degradation using accelerated stability testing (40°C/75% RH). Computational models (DFT) predict degradation pathways via bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.